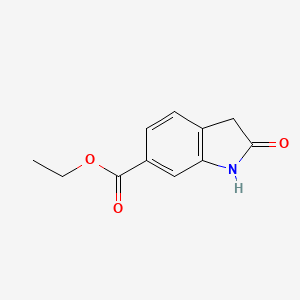

Ethyl 2-oxoindoline-6-carboxylate

Vue d'ensemble

Description

Ethyl 2-oxoindoline-6-carboxylate is a chemical compound with the empirical formula C11H11NO3 . It is a solid substance .

Synthesis Analysis

The synthesis of Ethyl 2-oxoindoline-6-carboxylate and its derivatives has been a subject of research. For instance, a study published in Scientific Reports discussed the design and synthesis of two series of novel (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides .

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxoindoline-6-carboxylate can be represented by the SMILES string O=C(OCC)C1=CC(NC(C2)=O)=C2C=C1 . The InChI representation is 1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

Ethyl 2-oxoindoline-6-carboxylate is a solid substance . Its molecular weight is 205.21 .

Applications De Recherche Scientifique

Antitumor Agents

Ethyl 2-oxoindoline-6-carboxylate has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Apoptosis Inducers

The compounds derived from Ethyl 2-oxoindoline-6-carboxylate have been found to substantially induce late cellular apoptosis . This makes them potential candidates for further design and development of novel anticancer agents .

Cell Cycle Regulators

These compounds have been found to accumulate U937 cells in S phase . This indicates their potential role in regulating the cell cycle, which is crucial in the development of anticancer drugs .

Procaspase-3 Activators

In the search for novel small molecules activating procaspase-3, Ethyl 2-oxoindoline-6-carboxylate has been used in the design and synthesis of novel compounds . Procaspase-3 is known as the executioner caspase and is one of the key enzymes regulating apoptosis responses .

Chemical Synthesis

Ethyl 2-oxoindoline-6-carboxylate is a valuable compound in chemical synthesis . It can be used as a building block in the synthesis of various complex molecules .

Material Science

In the field of material science, Ethyl 2-oxoindoline-6-carboxylate can be used in the synthesis of materials with unique properties .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 2-oxoindoline-6-carboxylate is a small molecule that has been found to target proteins involved in cellular apoptotic pathways . These proteins, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP, play crucial roles in regulating cell death and survival . They are often employed as molecular targets for anticancer therapy .

Mode of Action

For instance, it has been shown to activate procaspase-3, an enzyme that plays a key role in apoptosis . This activation can lead to the induction of apoptosis, or programmed cell death .

Biochemical Pathways

Ethyl 2-oxoindoline-6-carboxylate affects the biochemical pathways related to apoptosis. It is involved in both extrinsic and intrinsic pathways of the apoptotic machinery . The compound’s interaction with its targets can lead to the activation of caspase-3, a key enzyme regulating apoptosis responses . This can result in the induction of apoptosis and ultimately, the death of cancer cells .

Result of Action

The primary result of Ethyl 2-oxoindoline-6-carboxylate’s action is the induction of apoptosis in cancer cells . The compound has shown notable cytotoxicity toward various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . In particular, it has been found to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .

Propriétés

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMAVFXBWFYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626553 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxoindoline-6-carboxylate | |

CAS RN |

954239-49-7 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

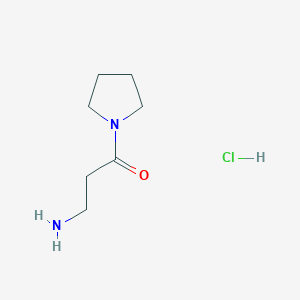

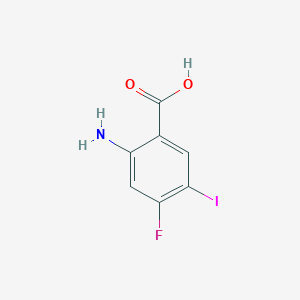

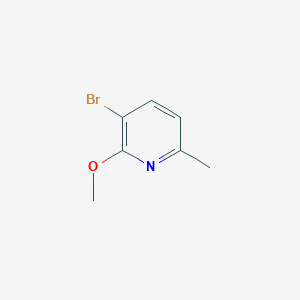

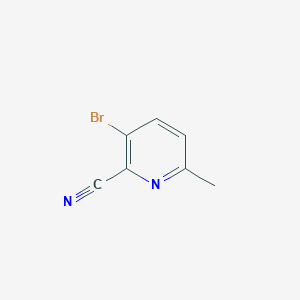

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)